rteB protein
CAS No.: 142463-55-6
Cat. No.: VC0234582
Molecular Formula: C15H14O2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142463-55-6 |
|---|---|
| Molecular Formula | C15H14O2 |
| Molecular Weight | 0 |
Introduction
Molecular Identity and Basic Characteristics of RteB
RteB is a regulatory protein encoded by the conjugative transposon CTnDOT found in Bacteroides species, which represent approximately 30% of the human colonic microbiota . Based on amino acid sequence analysis, RteB is identified as a response regulator in a two-component regulatory system, functioning alongside RteA, a sensor histidine kinase . RteB shows amino acid sequence similarity to known transcriptional activator proteins of other two-component systems .
The primary function of RteB has been established as activating transcription of the downstream gene rteC, which subsequently controls expression of conjugative transposon excision genes . This positions RteB as a central link in the regulatory cascade that ultimately leads to horizontal gene transfer.
Table 1. Key Properties of the RteB Protein
Genomic Context and Operon Organization
RteB is encoded within a polycistronic operon that includes tetQ (a tetracycline resistance gene) and rteA (encoding the sensor protein) . The organization of this operon is significant as it links tetracycline resistance directly to the regulatory machinery controlling conjugative transfer.
The tetQ-rteA-rteB operon structure represents an elegant example of coordinated gene expression in response to environmental stimuli. This genomic arrangement ensures that the production of these proteins is regulated as a unit, allowing for a synchronized response to tetracycline exposure .
Research has shown that downstream of the tetQ-rteA-rteB operon lies the rteC gene, whose expression is directly controlled by RteB . This sequential arrangement of regulatory genes creates a cascade of gene expression that ultimately controls the conjugative transfer process.
Regulation and Expression Mechanisms
One of the most intriguing aspects of RteB is how its expression is regulated. While transcription of the tetQ-rteA-rteB operon is constitutive, the translation of these genes is significantly increased upon exposure to tetracycline . This regulatory mechanism operates through translational attenuation rather than transcriptional control .
The translational attenuation mechanism involves a leader region at the 5' end of the operon. When cells are exposed to tetracycline, the rate of ribosome movement along the mRNA is affected, resulting in increased production of TetQ, RteA, and RteB proteins . This mechanism allows for rapid response to tetracycline without requiring transcriptional activation.
A key finding by Wang et al. demonstrated that neither RteA nor RteB has any role in regulating their own operon at the transcriptional level. Instead, their function appears to be controlling the expression of the downstream gene, rteC .
Role in the Tetracycline Response Cascade
RteB plays a pivotal role in the tetracycline-regulated excision and transfer of CTnDOT. The complete regulatory cascade appears to follow this sequence:
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Exposure to tetracycline affects ribosome movement along the tetQ-rteA-rteB operon mRNA
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Increased production of RteA and RteB proteins occurs
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RteB activates transcription of rteC
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RteC activates the orf2c operon containing excision genes
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Excision proteins (Xis2c, Xis2d, Exc) promote CTnDOT excision from the chromosome
This cascade represents a sophisticated regulatory circuit that links environmental tetracycline exposure to horizontal gene transfer. The stimulatory effect of tetracycline on excision is exerted indirectly through the tetQ operon gene products, with RteB being a critical link in this chain of events .
Clinical and Evolutionary Significance
The RteB protein has significant clinical relevance due to its role in the spread of antibiotic resistance among Bacteroides species. CTnDOT carries resistance to both tetracycline (via tetQ) and erythromycin (via ermF), making it a potent vector for disseminating multiple antibiotic resistances .
Studies indicate that over 80% of Bacteroides isolates are resistant to tetracycline, with CTnDOT being a major contributor to this resistance . As commensal organisms that can become opportunistic pathogens, Bacteroides species can cause serious infections when they escape from the colon due to trauma or surgery .
The regulatory system involving RteB represents an evolutionary adaptation that links exposure to an antibiotic (tetracycline) with increased transfer of resistance genes. This creates a situation where the very presence of the antibiotic promotes its own ineffectiveness by stimulating resistance transfer .
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